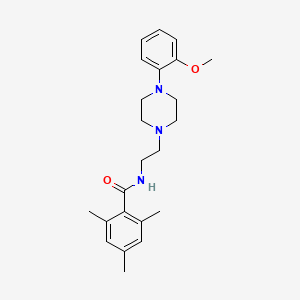

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,4,6-trimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2/c1-17-15-18(2)22(19(3)16-17)23(27)24-9-10-25-11-13-26(14-12-25)20-7-5-6-8-21(20)28-4/h5-8,15-16H,9-14H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRJGEKDIQIHJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide typically involves the following steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene dibromide to form 1-(2-methoxyphenyl)piperazine.

Acylation Reaction: The piperazine intermediate is then acylated with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. By binding to these receptors, it can modulate various physiological processes such as smooth muscle contraction and neurotransmitter release. The molecular targets and pathways involved include the inhibition of adrenergic signaling, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

18F-FCWAY (trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide)

Key Features :

Comparison :

- Structural Differences : Unlike the trimethylbenzamide group in the target compound, 18F-FCWAY incorporates a fluorinated cyclohexane ring and pyridyl group. These features enhance its specificity for 5-HT1A receptors but introduce metabolic instability.

- Functional Outcomes : Miconazole co-administration in rats reduced defluorination, doubling brain radioactivity and tripling the hippocampus-to-cerebellum ratio (14:1) . The target compound, lacking fluorine, avoids this issue but may require alternative strategies to optimize receptor selectivity.

| Parameter | Target Compound | 18F-FCWAY |

|---|---|---|

| Core Structure | Trimethylbenzamide | Fluorocyclohexanecarboxamide |

| Receptor Specificity | Likely 5-HT1A (inferred) | Confirmed 5-HT1A |

| Metabolic Stability | Higher (no fluorine) | Low (defluorination observed) |

| Imaging Utility | N/A | High (with miconazole) |

N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide

Key Features :

Comparison :

- This difference may alter receptor-binding kinetics.

- Conformational Flexibility : The target compound’s trimethyl groups may impose greater steric hindrance, affecting the piperazine ring’s chair conformation and dihedral angles critical for receptor docking.

| Parameter | Target Compound | 4-Nitro Analog |

|---|---|---|

| Substituent | 2,4,6-Trimethyl (electron-donating) | 4-Nitro (electron-withdrawing) |

| Hydrogen Bonding | Not reported | Intramolecular C–H⋯O bond |

| Conformational Flexibility | Likely restricted | Stabilized by hydrogen bonding |

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-2,4,6-trimethylbenzamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its molecular characteristics, biological mechanisms, and relevant studies that highlight its pharmacological relevance.

Molecular Characteristics

- Molecular Formula : C25H27N5O4

- Molecular Weight : 461.5 g/mol

- Purity : Typically 95% .

The compound primarily acts as a serotonin receptor antagonist , particularly targeting the 5-HT1A receptor. This receptor is crucial in modulating neurotransmitter release and is implicated in various neuropsychiatric disorders.

Key Findings from Research Studies:

- Antagonistic Activity : In vitro studies have demonstrated that the compound exhibits potent antagonistic effects on 5-HT1A receptors. For instance, WAY 100635, a related compound, showed competitive antagonism with an IC50 of approximately 0.95 nM against serotonin (5-HT) .

- Neurophysiological Effects : The compound has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN), suggesting its role in enhancing serotonergic transmission under certain conditions .

- Impact on Hippocampal Neurons : In hippocampal slices, it was observed that the compound could prevent hyperpolarization induced by serotonin, indicating its potential utility in modulating synaptic plasticity and memory processes .

Table 1: Summary of Biological Activities

Pharmacological Applications

Given its activity on serotonin receptors, this compound may have therapeutic implications for:

- Anxiety Disorders : By modulating serotonergic signaling, it could potentially alleviate symptoms associated with anxiety.

- Depression : Its antagonistic properties at the 5-HT1A receptor might contribute to antidepressant effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.